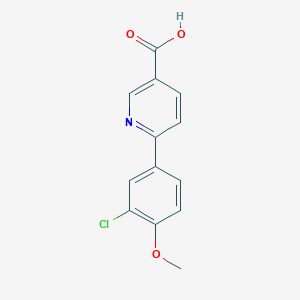
5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-methoxyphenyl)nicotinic acid (5-FMPNA) is a novel and potent inhibitor of nicotinic acid receptors. It is a member of the nicotinic acid family of compounds and is an important tool for studying the pharmacology and physiology of nicotinic acid receptors. 5-FMPNA has been used in a variety of laboratory experiments to investigate the effects of nicotinic acid receptors on various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the pharmacology and physiology of nicotinic acid receptors, as well as to investigate the effects of nicotinic acid receptors on various physiological and biochemical processes. 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has also been used to study the effects of nicotinic acid receptor agonists and antagonists on the cardiovascular system, the nervous system, and the endocrine system.
Wirkmechanismus
5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is an inhibitor of nicotinic acid receptors. It binds to the nicotinic acid receptor, blocking the binding of the agonist, and preventing the activation of the receptor. This results in the inhibition of the physiological and biochemical processes that are normally activated by the agonist.
Biochemical and Physiological Effects
5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, which are important for a variety of physiological processes. 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has also been shown to inhibit the release of hormones, such as insulin and glucagon, which are important for regulating blood sugar levels. 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes, which are important for regulating inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has several advantages when used in laboratory experiments. It is a potent inhibitor of nicotinic acid receptors, making it an effective tool for studying the pharmacology and physiology of nicotinic acid receptors. It is also relatively easy to synthesize, making it a convenient reagent for laboratory experiments.
However, there are some limitations to using 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% in laboratory experiments. It is a relatively new compound, and its effects on various physiological and biochemical processes are not yet fully understood. Additionally, 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has not been tested in humans, and its safety and efficacy in humans is unknown.
Zukünftige Richtungen
There are a number of potential future directions for 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% research. It could be used to investigate the effects of nicotinic acid receptor agonists and antagonists on the cardiovascular system, the nervous system, and the endocrine system. It could also be used to study the effects of nicotinic acid receptor agonists and antagonists on neurological and psychiatric disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% could be used to investigate the effects of nicotinic acid receptor agonists and antagonists on cancer and other diseases. Finally, 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% could be used to investigate the effects of nicotinic acid receptor agonists and antagonists on drug addiction and substance abuse.
Synthesemethoden
5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is synthesized using a three-step reaction sequence. The first step involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl cyanoacetate to form a cyanoacetamide. The second step involves the reaction of the cyanoacetamide with 2-chloropyridine to form an ethyl ester. The final step is the reaction of the ethyl ester with sodium hydroxide to form 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95%.
Eigenschaften
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-3-2-8(5-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEDLHZTUQREGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680871 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-80-8 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














